DSPE-PEG2000-cyanur
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Overview
Description
DSPE-PEG Cyanur is a conjugate of cationic lipid DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol) and cyanuric groups.
Scientific Research Applications
1. Thermodynamic Characteristics in Mixed Monolayers
DSPE-PEG2000 has been studied for its interaction with other lipid components in model membranes. Research by Chou and Chu (2003) focuses on the miscibility and thermodynamic characteristics of DSPC/DSPE-PEG2000 mixed monolayers, highlighting its stability and behavior under different temperatures, which is crucial for applications in biophysical and pharmaceutical fields.
2. Nanoparticle Characterization
DSPE-PEG2000 is utilized in nanoparticle formation and stabilization. Takayama et al. (2020) investigated the creation of nanoparticles using DSPE-PEG2000 and Soluplus, emphasizing the stable and consistent particle size, which is significant in drug delivery systems.
3. Role in Sterically Stabilized Micelles
The formation and dynamics of sterically stabilized micelles (SSMs) using DSPE-PEG2000 are explored by Vuković et al. (2011). Their findings on the size, stability, and dynamics of these SSMs in different media contribute to the understanding of drug delivery mechanisms and nanocarrier design.
4. Behavior in Mixed Monolayers at Interfaces
Chou and Chu (2002) Chou and Chu (2002) also studied the lateral interactions and stability of DSPC/DSPE-PEG2000 mixed monolayers at the air/water interface. This research provides insights into the biophysical properties of lipid membranes, relevant for drug encapsulation and release.
5. Applications in Cancer Therapy
DSPE-PEG2000 has applications in enhancing the efficacy of cancer treatments. Hu et al. (2016) demonstrated its use in formulating polymeric liposomes for targeted drug delivery in brain tumors, showcasing its potential in increasing the effectiveness of chemotherapy.
6. Phase Transformations in Lipid Monolayers
Lozano and Longo (2009) Lozano and Longo (2009) explored the phase behavior of lipid monolayers mixed with DSPE-PEG2000. Their findings are significant in understanding lipid bilayer systems and have implications in the design of drug delivery liposomes.
7. Distribution in Phospholipid Monolayers
The distribution of DSPE-PEG2000 in phospholipid monolayers was studied by Tanwir and Tsoukanova (2008). This research is important for designing bio-non-fouling surfaces, a crucial aspect in biomedical applications like implants and sensors.
8. Formulation for Drug Delivery
Kovacs et al. (2016) Kovacs et al. (2016) developed a new formulation using DSPE-PEG2000 for drug delivery. Their work contributes to the advancement of efficient and safe drug administration methods.
9. Modulating Drug Release
Lin et al. (2017) Lin et al. (2017) investigated the role of DSPE-PEG2000 in regulating drug release from nanodiscs. This study is significant for controlled drug delivery, particularly in chemotherapy.
10. Probing Adsorption on Nanocrystals
The adsorption of DSPE-PEG2000 on nanocrystals was examined by Rydberg et al. (2016) to understand its role in stabilizing nanocrystal formulations. Such research is vital in the development of effective drug nanocarriers.
11. Micelles in Aqueous Media
Vuković et al. (2012) Vuković et al. (2012) further explored the properties of micelles formed from DSPE-PEG2000, contributing to the understanding of molecular assemblies in biomedical applications.
12. Vesicle Size and Lamellarity Effects
Sriwongsitanont and Ueno (2004) Sriwongsitanont and Ueno (2004) analyzed the impact of DSPE-PEG2000 on the size and lamellarity of liposomes, which is crucial for drug encapsulation and release strategies.
13. Biodistribution of Drug-Loaded Nanomaterials
Gang et al. (2012) Gang et al. (2012) evaluated DSPE-PEG2000 nanomaterials loaded with quercetin for their effectiveness in drug delivery, both in vitro and in vivo, emphasizing the potential of these materials in cancer treatment.
14. Targeted Drug Delivery
Sun et al. (2016) Sun et al. (2016) developed DSPE-PEG2000 nanoparticles for targeted delivery of a novel antitumor compound, highlighting the potential of DSPE-PEG2000 in enhancing the efficacy of cancer therapies.
15. Bombesin Receptors and Drug Delivery
Ringhieri et al. (2014) Ringhieri et al. (2014) explored the use of DSPE-PEG2000 in developing micelles for targeted drug delivery to bombesin receptors, important for cancer treatment strategies.
Mechanism of Action
Target of Action
DSPE-PEG2000-Cyanur is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of micro RNA (miRNA) in vitro . The primary target of this compound is the Eph tyrosine kinase receptor (Eph), a ligand to which it is conjugated . Eph receptors play a crucial role in various biological processes, including cell migration, adhesion, and proliferation.
Mode of Action
This compound interacts with its targets through encapsulation and conjugation. It encapsulates specific miRNAs, such as let-7a miRNA, and is conjugated to the Eph ligand ephrin-A1 . This allows the compound to deliver the encapsulated miRNA to cells expressing the Eph receptor, thereby influencing the cellular processes regulated by the miRNA.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by the delivered miRNA. For instance, let-7a miRNA is known to regulate various cellular processes, including cell proliferation and migration . By delivering let-7a miRNA to target cells, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is sparingly soluble in methanol , which may influence its bioavailability.
Result of Action
The result of this compound’s action is primarily seen in its effects on cell proliferation and migration. LNPs containing this compound, encapsulating let-7a miRNA, and conjugated to the Eph ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of various lung cancer cells, as well as reduce migration of these cells in a wound healing assay .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of Eph receptors on the target cells, as well as the specific miRNA encapsulated within the LNPs.
Biochemical Analysis
Biochemical Properties
DSPE-PEG2000-Cyanur interacts with various biomolecules. It is used for the attachment of peptides, antibodies, and other proteins without the need for previous derivatization . This suggests that this compound can form covalent bonds with these biomolecules, facilitating their attachment to lipid membranes.
Cellular Effects
This compound has been used in the generation of lipid nanoparticles (LNPs) for the delivery of microRNA (miRNA) in vitro . LNPs containing this compound, encapsulating let-7a miRNA, and conjugated to the Eph tyrosine kinase receptor (Eph) ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of NCI H2081, NCI 5380, and A549 lung cancer cells, as well as reduce migration of NCI 5380 cells in a wound healing assay .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with peptides, antibodies, and other proteins . This allows these biomolecules to be attached to lipid membranes, potentially altering their activity and interactions with other cellular components.
Temporal Effects in Laboratory Settings
It is known that the compound is hygroscopic and light-sensitive
Metabolic Pathways
This compound can be metabolized into DSPE and PEG by esterase in vivo and excreted as PEG in urine .
Transport and Distribution
This compound is used in the generation of lipid nanoparticles for targeted drug delivery This suggests that it can be transported and distributed within cells and tissues via these nanoparticles
Subcellular Localization
Given its use in the generation of lipid nanoparticles for targeted drug delivery , it is likely that this compound localizes to the cell membrane where it can interact with other biomolecules
Properties
{ "Design of the Synthesis Pathway": "The synthesis of DSPE-PEG2000-cyanur involves the conjugation of DSPE-PEG2000 and cyanuric chloride through a series of reactions.", "Starting Materials": [ "DSPE-PEG2000", "Cyanuric chloride", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "DSPE-PEG2000 is dissolved in chloroform and mixed with triethylamine.", "Cyanuric chloride is dissolved in dimethylformamide and added dropwise to the DSPE-PEG2000 solution.", "The reaction mixture is stirred at room temperature for 24 hours.", "Sodium bicarbonate is added to the reaction mixture to neutralize the excess triethylamine.", "The mixture is then washed with water and methanol to remove any impurities.", "The final product, DSPE-PEG2000-cyanur, is obtained by drying the purified product under vacuum." ] } | |
CAS No. |
1246304-74-4 |
Molecular Formula |
C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n |
Molecular Weight |
2982.15 |
Synonyms |
α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt |
Origin of Product |
United States |
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